molecular formula C8H12Cl2N2 B13974038 2-Chloro-4-isopropylpyridin-3-amine hcl

2-Chloro-4-isopropylpyridin-3-amine hcl

Cat. No.: B13974038
M. Wt: 207.10 g/mol
InChI Key: ITRSTYJPBGZXLS-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropylpyridin-3-amine HCl is a versatile chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. This substituted pyridine derivative features both a chloro group and an amine group, making it a valuable scaffold for constructing more complex molecules through nucleophilic aromatic substitution and amide bond formation. Its structure is particularly relevant in the synthesis of compounds targeting kinase enzymes, which are crucial in numerous disease pathways. Researchers employ this building block to develop potential candidates for pharmaceuticals and agrochemicals. The hydrochloride salt enhances the compound's stability and solubility for handling in various experimental conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

2-chloro-4-propan-2-ylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-5(2)6-3-4-11-8(9)7(6)10;/h3-5H,10H2,1-2H3;1H

InChI Key

ITRSTYJPBGZXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-4-isopropylpyridine Intermediate

A key intermediate is 2-chloro-4-isopropylpyridine , which can be prepared as follows:

Step Reagents & Conditions Description
1 2-chloroisonicotinic acid methyl ester dissolved in tetrahydrofuran (THF); cooled to -50 to -60 °C Preparation of reaction medium
2 Dropwise addition of 1 M methyl magnesium bromide in THF; natural warming to 20-30 °C; 2 h reaction Grignard addition forms 4-(2-hydroxyisopropyl)-2-chloropyridine
3 Cooling to 0-10 °C; quenching with saturated ammonium chloride; extraction with ethyl acetate; concentration Work-up to isolate intermediate
4 4-(2-hydroxyisopropyl)-2-chloropyridine reacted with triethylsilane and trifluoroacetic acid at 110-120 °C for 5 h Reduction of hydroxy group to isopropyl substituent
5 Cooling; pH adjustment to 9-10 with sodium carbonate; sodium sulfite treatment; extraction with n-hexane; drying and concentration Purification of 2-chloro-4-isopropylpyridine

This method yields high purity and yield of the intermediate, suitable for further functionalization.

Amination at the 3-Position

The introduction of the amino group at the 3-position to form 3-amino-2-chloro-4-isopropylpyridine (or methyl analogs) can be achieved by catalytic reduction or amide intermediates, as described in related pyridine derivatives:

Method Reagents & Conditions Notes
Catalytic reduction Starting from 2,6-dichloro-3-amino-4-alkylpyridine; hydrogen gas with palladium on carbon catalyst in methanol/water Reduces chloro substituent selectively; direct chlorination at 2-position possible
Chlorination & amide hydrolysis Conversion of 3-cyano-4-methyl-2-pyridone to 2-chloro-3-amido-4-methylpyridine by chlorinating agents (POCl3, PCl5) followed by acid hydrolysis and base treatment Multi-step but yields high purity amine

The catalytic hydrogenation method is preferred industrially due to fewer steps and milder conditions.

Chlorination at the 2-Position

Selective chlorination at the 2-position is critical and is generally performed using aqueous hydrogen chloride and hydrogen peroxide or phosphorus oxychloride (POCl3) with phosphorus pentachloride (PCl5):

Chlorination Method Reagents Conditions Outcome
HCl / H2O2 aqueous solution Hydrochloric acid and hydrogen peroxide Room temperature to 45 °C; pH adjustment post-reaction Selective 2-chlorination on 3-amino-4-alkylpyridines
POCl3 / PCl5 Phosphorus oxychloride and phosphorus pentachloride Reflux at ~115 °C for 2 h Chlorination of 3-cyano-4-methyl-2-pyridone intermediate

The choice depends on substrate sensitivity and scale; aqueous HCl/H2O2 is safer and more selective for industrial scale.

Formation of Hydrochloride Salt

The final amine compound is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in aqueous media, followed by isolation via filtration or crystallization.

Summary Table of Preparation Steps for 2-Chloro-4-isopropylpyridin-3-amine Hydrochloride

Step Intermediate/Product Reagents/Conditions Key Notes
1 2-chloroisonicotinic acid methyl ester Starting material Commercially available
2 4-(2-hydroxyisopropyl)-2-chloropyridine Methyl magnesium bromide in THF, -50 to 30 °C Grignard addition
3 2-chloro-4-isopropylpyridine Triethylsilane, trifluoroacetic acid, reflux 110-120 °C Reduction
4 3-amino-2-chloro-4-isopropylpyridine Catalytic hydrogenation (H2, Pd/C) or amide hydrolysis Amination
5 2-chloro-4-isopropylpyridin-3-amine hydrochloride HCl treatment Salt formation

Analytical and Process Considerations

  • pH Control: Critical during extraction and chlorination steps to optimize yield and purity; pH ranges from strongly acidic (-1 to +1) to mildly acidic (3.5 to 5) are employed.
  • Solvent Choice: Methylene chloride, chloroform, tetrahydrofuran, and ethyl acetate are commonly used solvents chosen for stability and extraction efficiency.
  • Catalysts: Palladium on carbon is preferred for hydrogenation steps due to high selectivity and mild conditions.
  • Temperature: Reactions are generally conducted at low temperatures for Grignard additions (-50 to -60 °C) and moderate to reflux temperatures for reductions and chlorinations (up to 120 °C).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines from nitro compounds.

Scientific Research Applications

2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-methylethyl)-3-pyridinamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and the isopropyl group play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by competing with the natural substrate for binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Chloro-4-isopropylpyridin-3-amine HCl and Analogs

Compound Name Molecular Formula Substituents (Position) Ring Type Salt Form Key Properties/Applications
2-Chloro-4-isopropylpyridin-3-amine HCl C₈H₁₂ClN₂·HCl Cl (2), iPr (4), NH₂ (3) Pyridine HCl Intermediate; potential pharma use
2-Chloro-3-cyclopropylpyridin-4-amine C₈H₉ClN₂ Cl (2), cyclopropyl (3) Pyridine None Research chemical; structural analog
2-Chloro-3-iodopyridin-4-amine C₅H₄ClIN₂ Cl (2), I (3) Pyridine None Halogen variation; synthesis intermediate
(4-Chloropyrimidin-2-yl)piperidine-4-yl-amine HCl C₉H₁₃ClN₄·HCl Cl (4), piperidine (2) Pyrimidine HCl Pharmaceutical candidate
4-Chloro-N-ethylpyrimidin-2-amine C₆H₉ClN₃ Cl (4), ethyl (N) Pyrimidine None Amine derivative; synthetic intermediate

Key Observations:

Halogen variation (e.g., iodine in C₅H₄ClIN₂ vs. chlorine in the target) influences molecular weight and reactivity, with iodine offering opportunities for further functionalization .

Ring System Differences :

  • Pyrimidine-based analogs (e.g., C₉H₁₃ClN₄·HCl) exhibit a six-membered ring with two nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridine derivatives .

Salt Form Impact :

  • The HCl salt form in the target compound and C₉H₁₃ClN₄·HCl enhances aqueous solubility, a critical factor for bioavailability in drug development .

Biological Activity

2-Chloro-4-isopropylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClN₂·HCl. This compound features a pyridine ring substituted with a chlorine atom at the second position, an isopropyl group at the fourth position, and an amino group at the third position. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial therapies.

Anti-inflammatory Properties

Preliminary studies suggest that 2-Chloro-4-isopropylpyridin-3-amine hydrochloride exhibits significant anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The inhibition of COX enzymes can lead to reduced production of prostaglandins, which are mediators of inflammation.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties, particularly against drug-resistant strains of bacteria. For instance, studies involving structurally related compounds have demonstrated effectiveness against Mycobacterium tuberculosis, which is known for its resistance to conventional therapies . The presence of the pyridine moiety is believed to enhance binding interactions with bacterial ribosomes, thereby inhibiting protein synthesis and bacterial growth .

Interaction Studies

Interaction studies have focused on assessing how 2-Chloro-4-isopropylpyridin-3-amine hydrochloride interacts with various biological systems. These studies often utilize techniques such as molecular docking and in vitro assays to evaluate binding affinities and biological efficacy. Understanding these interactions is crucial for elucidating the compound's therapeutic potential and mechanisms of action.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameSimilarity IndexUnique Features
2-Chloro-5-methylpyridin-3,4-diamine0.86Contains additional methyl and diamine groups
4-Amino-6-chloronicotinaldehyde0.86Features an aldehyde functional group
2-Chloro-3-methylpyridin-4-amine0.83Methyl substitution at another position
6-Chloronicotinimidamide hydrochloride0.82Contains an imidamide structure

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them useful for comparative studies in medicinal chemistry.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Chloro-4-isopropylpyridin-3-amine hydrochloride. The study reported minimum inhibitory concentrations (MICs) that indicated significant activity against M. tuberculosis strains, particularly those resistant to first-line treatments. The findings suggest that modifications to the pyridine ring enhance antibacterial efficacy while reducing efflux mechanisms commonly associated with resistance .

Investigation into Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory mechanisms of similar compounds through in vivo models. The results indicated that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines and markers associated with inflammation, supporting their potential use in treating inflammatory conditions such as arthritis and asthma.

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